2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile
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Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile is a complex organic compound with significant applications in medicinal chemistry. It is known for its role in the synthesis of various pharmaceutical agents, particularly those targeting cancer and immune-related diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile typically involves multiple steps, including protection, esterification, deprotection, and coupling reactions. One common method starts with the protection of the α-amino group of glutamine, followed by esterification. The α-amino group is then deprotected, and the resulting compound is coupled with other reactants to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile used .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: It is involved in the development of drugs targeting cancer and immune-related diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or modulating protein-protein interactions, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 1-oxo-2-(2,6-dioxopiperidin-3-yl)isoindolines
- 2-(2,6-dioxopiperidin-3-yl)phthalimides
- Lenalidomide
- Pomalidomide
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-4-carbonitrile is unique due to its specific structural features and the range of reactions it can undergo. Its ability to form various derivatives makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C14H11N3O3 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindole-4-carbonitrile |
InChI |
InChI=1S/C14H11N3O3/c15-6-8-2-1-3-9-7-17(14(20)12(8)9)10-4-5-11(18)16-13(10)19/h1-3,10H,4-5,7H2,(H,16,18,19) |
InChI Key |
WJCAOTRKGFLQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)C#N |
Origin of Product |
United States |
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